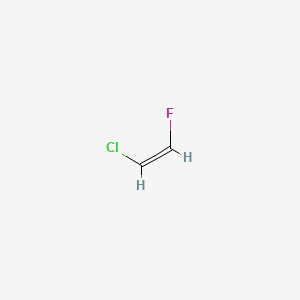![molecular formula C18H11F6NO B3031343 1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole CAS No. 259655-24-8](/img/structure/B3031343.png)
1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole involves several steps and different chemical reactions. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with reductive iron and hydrochloric acid . Another related synthesis involves the condensation of pyrrole with 3,5-bis(trifluoromethyl)benzaldehyde, catalyzed by trifluoroacetic acid, leading to various meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins .
Molecular Structure Analysis
The molecular structure of compounds with the 1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole moiety is characterized by the presence of a pyrrole ring and a bis(trifluoromethyl)phenoxy group. The presence of trifluoromethyl groups is known to influence the electronic properties of the molecule, as seen in the synthesis of expanded porphyrins, where the electron-deficient and sterically hindered nature of the 3,5-bis(trifluoromethyl)phenyl groups plays a significant role .
Chemical Reactions Analysis
The chemical reactivity of the pyrrole moiety allows for various substitutions and coupling reactions. For example, 3,4-Bis(trimethylsilyl)-1H-pyrrole functions as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles through stepwise regiospecific ipso mono-halogenation, Sonogashira cross-coupling reactions, and Suzuki cross-coupling reactions . Additionally, the trifluoromethyl groups can participate in cyclocondensation reactions, as demonstrated by the TiCl4-mediated formal [3 + 3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from these monomers are notable. For instance, fluorinated polyimides synthesized from the novel diamine exhibit good solubility in polar organic solvents, excellent thermal stability with high glass transition temperatures, and outstanding mechanical properties . Similarly, the photoluminescent conjugated polymers containing the pyrrolo[3,4-c]pyrrole moiety show strong photoluminescence and good solubility, making them suitable for electronic applications . The trifluoromethyl groups contribute to the low dielectric constants and low water uptake of the resulting polyimides, as well as to the ultraviolet-visible absorption cutoff wavelength .
Scientific Research Applications
Supramolecular Chemistry and Capsule Assembly
Supramolecular chemistry involving pyrrole-based scaffolds, such as calix[4]pyrroles, has garnered significant attention for its applications in capsule assembly. The ease of synthesis of calix[4]pyrroles, coupled with their structural and conformational analogies to calix[4]arenes, presents a versatile framework for constructing supramolecular capsules. These capsules are synthesized through various strategies, including direct rim-to-rim interactions and the use of urea groups for dimeric capsule formation with polar functionalized interiors. Such assemblies have potential applications in encapsulation, sensing, and molecular recognition, highlighting the adaptability of pyrrole-based structures in supramolecular chemistry (Ballester, 2011).
Anion Binding and Sensing
N-confused calix[4]pyrroles (NCCPs) represent an intriguing class of pyrrole-based macrocycles with distinct anion-binding properties compared to traditional calix[4]pyrroles. The unique binding mode of NCCPs, involving confused cone conformations and CH-anion interactions, offers alternative anion-binding affinity and selectivity. These properties make NCCPs suitable for developing colorimetric sensors for anion detection, which could have applications in environmental monitoring and diagnostics. The ability to selectively modify these receptors further enhances their utility in anion binding and sensing applications (Anzenbacher et al., 2006).
Bioactive Compounds and Pharmacology
Pyrrole-based compounds, particularly those with specific structural features, have shown a wide range of bioactivities, including anticancer, antimicrobial, and antiviral effects. The discovery and development of novel synthetic compounds with pyrrole motifs underscore the pyrrole ring's significance in drug discovery programs across various therapeutic areas. The structural versatility of pyrrole-based compounds allows for the design of molecules with target selectivity, offering potential advancements in medicinal chemistry and pharmaceutical applications (Li Petri et al., 2020).
properties
IUPAC Name |
1-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6NO/c19-17(20,21)12-9-13(18(22,23)24)11-16(10-12)26-15-5-3-14(4-6-15)25-7-1-2-8-25/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBWMSNWVGQVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)OC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378289 | |
| Record name | 1-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole | |
CAS RN |
259655-24-8 | |
| Record name | 1-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



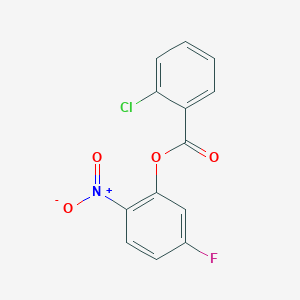

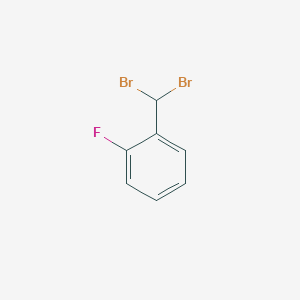
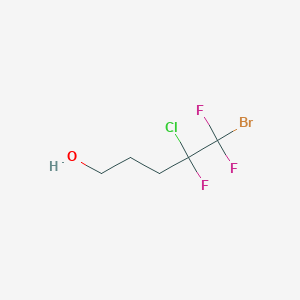

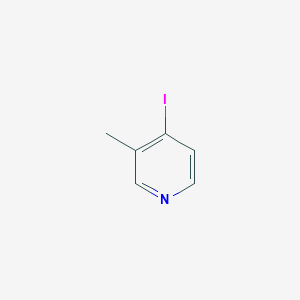
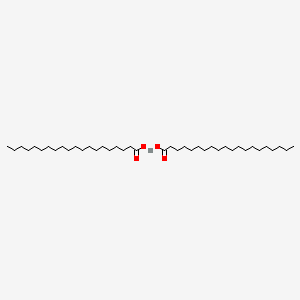
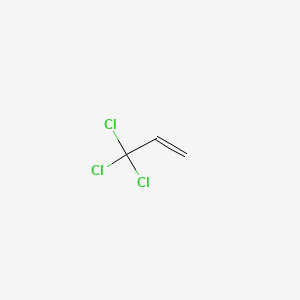
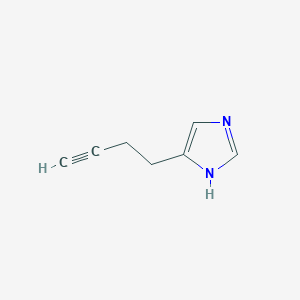
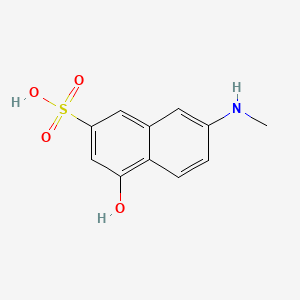
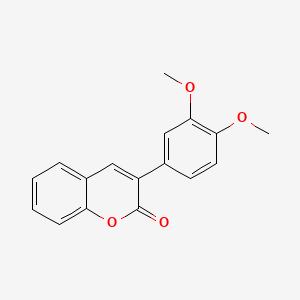
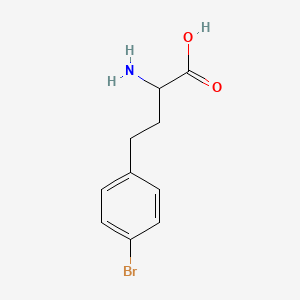
![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)
